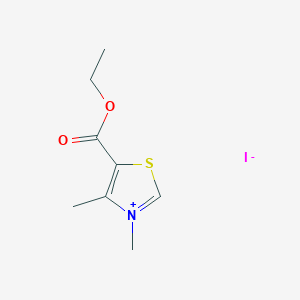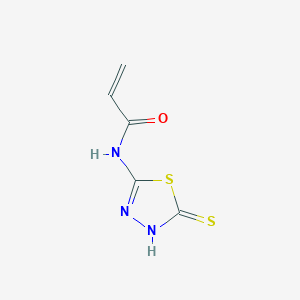![molecular formula C8H6Cl2O2 B14332792 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde CAS No. 97517-24-3](/img/structure/B14332792.png)
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dichloro-7-oxobicyclo[320]hept-2-ene-2-carbaldehyde is a chemical compound with a unique bicyclic structure It is characterized by the presence of two chlorine atoms, a ketone group, and an aldehyde group within its bicyclic framework
Méthodes De Préparation
The synthesis of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one as a starting material. The reaction conditions often include the use of solvents such as pentane and the application of reduced pressure distillation to isolate the desired product .
Analyse Des Réactions Chimiques
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Applications De Recherche Scientifique
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modifying the activity of these biomolecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde can be compared with similar compounds such as:
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Shares a similar bicyclic structure but lacks the aldehyde group.
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione: Contains an additional oxygen atom in the bicyclic ring.
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Features a different substitution pattern on the bicyclic framework
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97517-24-3 |
|---|---|
Formule moléculaire |
C8H6Cl2O2 |
Poids moléculaire |
205.03 g/mol |
Nom IUPAC |
6,6-dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)5-2-1-4(3-11)6(5)7(8)12/h1,3,5-6H,2H2 |
Clé InChI |
YZJKHTJBJSZVEW-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2C1C(C2=O)(Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



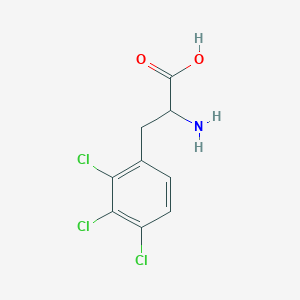
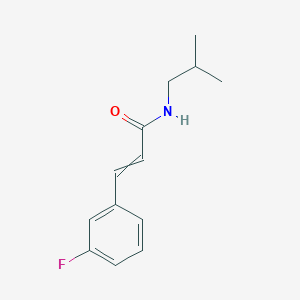
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

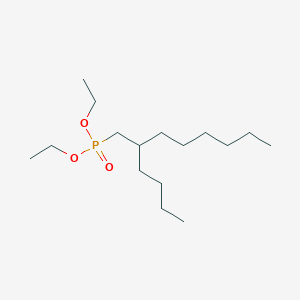
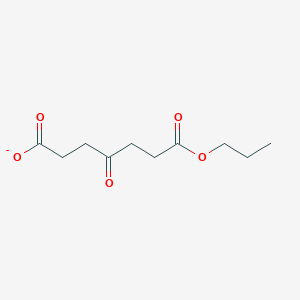

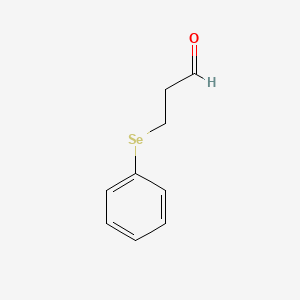
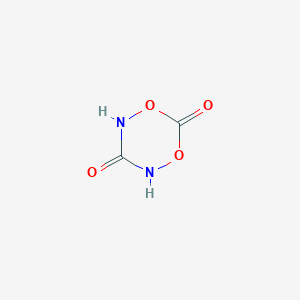
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
